molecular formula C10H11NO B8425275 4-Methoxymethyl-indole

4-Methoxymethyl-indole

Cat. No. B8425275
M. Wt: 161.20 g/mol
InChI Key: JPONOTGMJUOKCE-UHFFFAOYSA-N
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Patent
US04435403

Procedure details

4th stage: A solution of 2.84 g of sodium in 155 ml of ethanol is dripped within 10 minutes into a solution of 15.57 g of 4-methoxymethyl-1-tosylindole in 155 ml of ethanol, whereupon the mixture is heated with reflux for 11/2 h; next it is cooled, stirred into 1.5 liters of half-saturated ice-cold sodium-dihydrogen-phosphate solution, extracted with ethyl acetate; whereupon, the ethyl-acetate extracts are washed neutral with water. After the solvent has been distilled off, the raw product is chromatographed on silical gel with hexane/ethyl-acetate (0-20%). 6.2 g of 4-methoxymethyl-indole is obtained in the form of a colorless oil.
Quantity
2.84 g
Type
reactant
Reaction Step One
Name
4-methoxymethyl-1-tosylindole
Quantity
15.57 g
Type
reactant
Reaction Step One
Quantity
155 mL
Type
solvent
Reaction Step One
Quantity
155 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
1.5 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].[CH3:2][O:3][CH2:4][C:5]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:6]=1[CH:7]=[CH:8][N:9]2S(C1C=CC(C)=CC=1)(=O)=O>C(O)C>[CH3:2][O:3][CH2:4][C:5]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:6]=1[CH:7]=[CH:8][NH:9]2 |^1:0|

Inputs

Step One
Name
Quantity
2.84 g
Type
reactant
Smiles
[Na]
Name
4-methoxymethyl-1-tosylindole
Quantity
15.57 g
Type
reactant
Smiles
COCC1=C2C=CN(C2=CC=C1)S(=O)(=O)C1=CC=C(C)C=C1
Name
Quantity
155 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
155 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
ice
Quantity
1.5 L
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
with reflux for 11/2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
next it is cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
whereupon, the ethyl-acetate extracts are washed neutral with water
DISTILLATION
Type
DISTILLATION
Details
After the solvent has been distilled off
CUSTOM
Type
CUSTOM
Details
the raw product is chromatographed on silical gel with hexane/ethyl-acetate (0-20%)

Outcomes

Product
Name
Type
product
Smiles
COCC1=C2C=CNC2=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g
YIELD: CALCULATEDPERCENTYIELD 77.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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